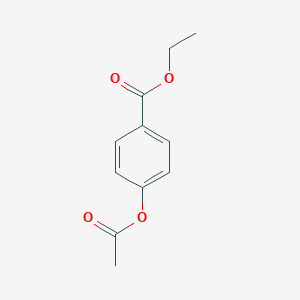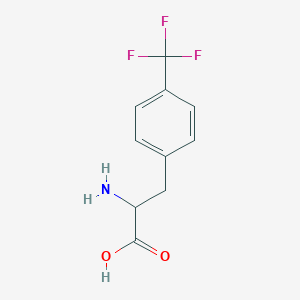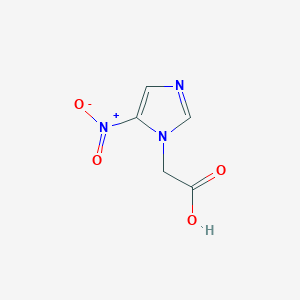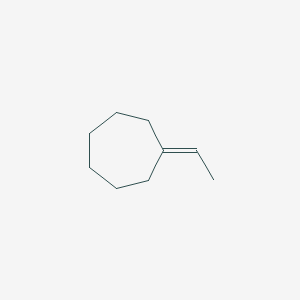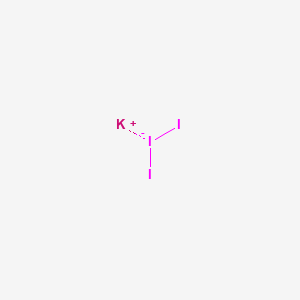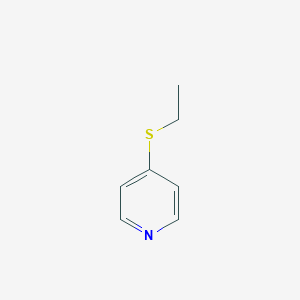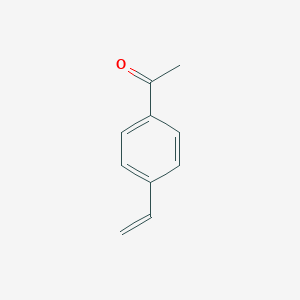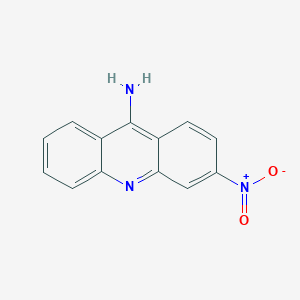
Acridine, 9-amino-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 223-225°C. Acridine, 9-amino-3-nitro-, is a derivative of acridine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of acridine, 9-amino-3-nitro-, varies depending on its application. As a fluorescent probe, it intercalates into the DNA and RNA helix, causing a shift in the absorption and emission spectra. As a photosensitizer, it generates singlet oxygen upon light activation, which leads to cell death in cancer cells. As an antimicrobial agent, it disrupts the cell membrane and inhibits DNA replication and protein synthesis. As an anti-cancer agent, it induces apoptosis and inhibits cell proliferation.
Orientations Futures
There are several future directions for acridine, 9-amino-3-nitro-, in scientific research. It has the potential to be used as a diagnostic tool for cancer and infectious diseases. It could also be explored for its potential as a therapeutic agent for cancer and antimicrobial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
Conclusion
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acridine, 9-amino-3-nitro-, has the potential to be used in various applications, including as a fluorescent probe, photosensitizer, antimicrobial agent, and anti-cancer agent. Further studies are needed to fully understand its potential and limitations in scientific research.
Effets Biochimiques Et Physiologiques
Acridine, 9-amino-3-nitro-, has been found to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit DNA repair mechanisms. It has also been found to induce oxidative stress and cause lipid peroxidation. In addition, it has been shown to affect the mitochondrial membrane potential and cause mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Acridine, 9-amino-3-nitro-, has several advantages for lab experiments, including its fluorescent properties, antimicrobial activity, and potential as an anti-cancer agent. However, it also has limitations, including its potential cytotoxicity, limited solubility in aqueous solutions, and potential for non-specific binding.
Méthodes De Synthèse
Acridine, 9-amino-3-nitro-, can be synthesized using various methods, including the nitration of acridine followed by reduction of the nitro group. Another method involves the reaction of 9-chloroacridine with nitrous acid to obtain 9-nitroacridine, which is then reduced to acridine, 9-amino-3-nitro-. The synthesis method employed depends on the desired yield, purity, and properties of the compound.
Applications De Recherche Scientifique
Acridine, 9-amino-3-nitro-, has been used in scientific research for various applications. It has been used as a fluorescent probe for DNA and RNA due to its ability to intercalate into nucleic acids. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Acridine, 9-amino-3-nitro-, has been studied for its antimicrobial properties and has been found to be effective against various bacteria and fungi. Additionally, it has been explored for its potential as an anti-cancer agent and has shown promising results in vitro.
Propriétés
Numéro CAS |
14252-03-0 |
|---|---|
Nom du produit |
Acridine, 9-amino-3-nitro- |
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |
Clé InChI |
RFGXJQLQGRJKMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Autres numéros CAS |
14252-03-0 |
Synonymes |
3-Nitroacridin-9-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



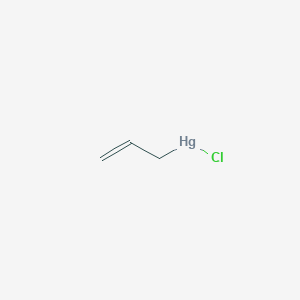
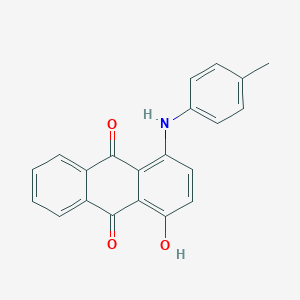
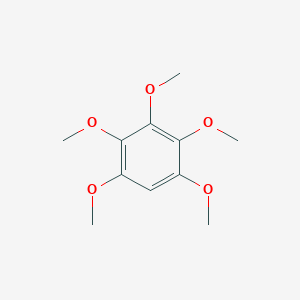
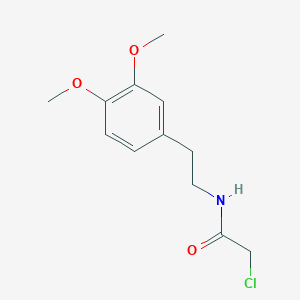
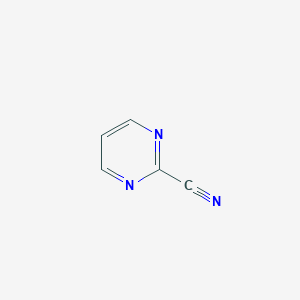
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
